molecular formula C19H28N2O3S2 B015747 Metaphit methanesulfonate salt CAS No. 99287-12-4

Metaphit methanesulfonate salt

Cat. No.: B015747
CAS No.: 99287-12-4
M. Wt: 396.6 g/mol
InChI Key: ZASHKPXYYPYQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Phencyclidine Analogues as Pharmacological Probes

The story of phencyclidine (PCP) and its analogues as research tools began with their development for clinical use. PCP was first synthesized in 1956 and introduced as a general anesthetic in the 1950s under the trade name Sernyl. researchgate.netmhmedical.com It was initially promising due to its ability to induce analgesia and anesthesia with minimal respiratory and cardiovascular depression. mhmedical.com However, its clinical use in humans was short-lived. By 1963, a significant incidence of postoperative psychosis, dysphoria, and hallucinations led to its discontinuation for human use around 1965. mhmedical.comnih.gov Its use was then restricted to veterinary medicine as a tranquilizer. mhmedical.com

The very properties that made PCP unsuitable for clinical anesthesia—its profound psychological effects—made it a valuable instrument for neuropharmacological research. nih.gov In the 1970s and 1980s, researchers began to use PCP and its analogues, such as eticyclidine (B1671695) (PCE) and tenocyclidine (B1683004) (TCP), to model the symptoms of schizophrenia. wikipedia.orgacs.org The "PCP hypothesis of schizophrenia" emerged, suggesting that the psychotomimetic effects were linked to its action as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor. nih.govwikipedia.org This discovery was a landmark in psychiatry, shifting focus toward the role of glutamate and NMDA receptor hypofunction in the pathophysiology of schizophrenia and driving therapeutic discovery for decades. acs.org This established a clear precedent for using PCP analogues as pharmacological probes to dissect the complex mechanisms of neurotransmission and neurological disorders.

Genesis and Early Characterization of Metaphit (B1662239) Methanesulfonate (B1217627) Salt as a Research Tool

Emerging from the rich research context of PCP analogues, Metaphit (1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine) was synthesized as a highly specialized molecular probe. wikipedia.org It was developed in the mid-1980s as the m-isothiocyanate derivative of PCP, designed with a specific chemical feature: the ability to act as an acylating agent. wikipedia.orgnih.gov This property allows Metaphit to form a strong, covalent bond with its target receptor site, making it an irreversible ligand. wikipedia.org

Early characterization studies, such as one by Rafferty and colleagues in 1985, identified Metaphit as a specific acylating agent for the [3H]phencyclidine receptors in the rat brain. Subsequent in vivo research further detailed its actions. Studies demonstrated that Metaphit could selectively acylate PCP receptors, leading to a long-term antagonism of PCP's behavioral effects. nih.gov For instance, pretreatment with Metaphit was shown to block PCP-induced stereotyped behavior and ataxia in rats for several days. nih.gov This antagonism was specific, as Metaphit did not block stereotyped behavior induced by amphetamine. nih.gov These initial findings established Metaphit as a powerful tool for irreversibly inactivating PCP binding sites, enabling researchers to study the consequences of their long-term blockade. nih.gov

Overarching Significance of Metaphit Methanesulfonate Salt in Delineating Central Nervous System Receptor Biology

The primary significance of this compound lies in its utility as an irreversible antagonist for studying receptor pharmacology. wikipedia.orgnih.gov By forming a covalent bond with the PCP binding site on the NMDA receptor complex, Metaphit allowed researchers to functionally "remove" these receptors from a system. This provided a method to determine which physiological and behavioral effects were specifically mediated by these sites. For example, its ability to antagonize certain effects of PCP, but not those of sigma receptor agonists like (+)-SKF 10,047, helped to differentiate the pharmacology of these distinct receptor systems. nih.gov

However, further research revealed a more complex pharmacological profile for Metaphit. While it binds irreversibly to the PCP site on the NMDA receptor, some of its functional effects appear to be mediated through other mechanisms. wikipedia.orgnih.gov Studies showed that Metaphit could prevent d-amphetamine-induced hyperactivity and significantly deplete dopamine (B1211576) in the nucleus accumbens, effects not seen with PCP itself. wikipedia.orgnih.gov This suggests that Metaphit's antagonism of PCP-induced locomotor activity may occur through presynaptic mechanisms unrelated to the specific blockade of PCP receptors. nih.gov It is now understood that Metaphit also acts as an acylator of sigma and dopamine transporter (DAT) binding sites. wikipedia.orgscbt.com This multifaceted action, while complicating its interpretation as a purely selective PCP receptor antagonist, has made Metaphit a valuable tool for exploring the interactions between the glutamatergic and dopaminergic systems and for studying the cocaine receptor. wikipedia.orgnih.gov

Research Findings

Detailed experimental data has been crucial in characterizing the neurochemical profile of Metaphit.

Effect of Metaphit on Receptor Binding

In vivo studies where rats were pretreated with Metaphit demonstrated a selective and significant impact on PCP receptor density. The data below illustrates the change in binding characteristics for various radioligands in the brains of these rats.

Table 1: Effect of Metaphit Pretreatment on Radioligand Binding in Rat Brain Data sourced from Contreras et al. (1986). nih.gov

Radioligand Target Receptor Effect on Maximum Binding (Bmax) Effect on Affinity (Kd)
[3H]-1-(2-thienyl)cyclohexyl]piperidine PCP Receptor Significant Decrease No Change
[3H]etorphine Opioid Receptor Not Significantly Altered Not Significantly Altered

Effect of Metaphit on Dopamine Neurotransmission

Direct injection of Metaphit into the nucleus accumbens, a key brain region in reward and motor activity, revealed significant effects on dopamine levels, distinguishing its action from that of PCP.

Table 2: Effect of Intra-accumbens Metaphit Injection on Dopamine Levels Data sourced from French et al. (1987). nih.gov

Compound Injected (Intra-accumbens) Effect on d-Amphetamine-Induced Hyperactivity Effect on Dopamine Content in Nucleus Accumbens
Metaphit Prevented Significantly Depleted

Comparative Inhibition of Sigma-1 Receptor Binding

Metaphit's activity extends to sigma receptors. When compared with other known sigma ligands, Metaphit shows a marked ability to inhibit binding, indicating its interaction with this receptor system.

Table 3: Comparative Inhibition of 3H-Pentazocine Binding by Sigma Ligands Data sourced from Cobos et al. (2006). researchgate.net

Pre-incubation Compound Target Percent Inhibition of 3H-Pentazocine Binding
Haloperidol (HP) Sigma-1 Receptor ~77%
HP Metabolite II Sigma-1 Receptor ~54%
Metaphit Sigma-1 Receptor ~40%

Compound Nomenclature

Common NameFull Chemical Name
This compound1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid
Phencyclidine (PCP)1-(1-Phenylcyclohexyl)piperidine
Eticyclidine (PCE)N-ethyl-1-phenylcyclohexan-1-amine
Tenocyclidine (TCP)1-[1-(2-thienyl)cyclohexyl]piperidine
(+)-SKF 10,047(1R,5R,9R)-5,9-dimethyl-2-(prop-2-en-1-yl)-2-azabicyclo[3.3.1]nonan-9-ol
Amphetamine1-phenylpropan-2-amine
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
BD-10631-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine
Spiroperidol8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Etorphine(5R,6R,7R,14R)-4,5-epoxy-7-[(R)-2-hydroxypentan-2-yl]-6-methoxy-17-methyl-6,14-ethenomorphinan-3-ol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASHKPXYYPYQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Receptor Interaction

Irreversible Binding Characteristics

The defining feature of Metaphit's interaction with its target receptors is its irreversibility, which stems from its capacity to form strong, lasting chemical bonds. This property ensures a prolonged and stable modulation of receptor activity.

Metaphit (B1662239) is chemically identified as 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine. wikipedia.orgethernet.edu.et The presence of the isothiocyanate (-N=C=S) functional group is central to its mechanism of action. This group is electrophilic and reacts with nucleophilic amino acid residues within the binding sites of its target proteins, such as the sigma receptor. musechem.com This chemical reaction results in the formation of a stable covalent bond, a process known as acylation. nih.gov

This covalent attachment means that Metaphit does not simply occupy the binding site temporarily, as is the case with reversible ligands. Instead, it permanently modifies the receptor protein. musechem.compharmacology2000.com This irreversible binding has been demonstrated at both the PCP binding site on the NMDA receptor complex and at sigma receptor sites. wikipedia.orgnih.gov The formation of this covalent complex effectively deactivates the receptor, rendering it unable to bind with its natural ligands or other molecules. wikipedia.org

The formation of a covalent bond between Metaphit and its target receptor has profound implications for the duration of its pharmacological effect. pharmacology2000.comwikipedia.org Unlike reversible inhibitors, whose effects diminish as the drug is metabolized and cleared, the inhibition produced by Metaphit persists. drughunter.com The only way for a biological system to overcome this blockade is through the synthesis of new receptor proteins to replace those that have been irreversibly bound. wikipedia.org This process of protein turnover can be slow, leading to a long-lasting and sustained modulation of the targeted receptor system. This durable action makes Metaphit a powerful tool for studying the long-term consequences of receptor blockade. wikipedia.org

Covalent Bond Formation with Target Receptors

Engagement with Sigma Receptors

While Metaphit interacts with multiple receptor systems, its engagement with sigma receptors is particularly noteworthy due to its specific and irreversible nature. nih.gov Sigma receptors are intracellular chaperone proteins, with the sigma-1 subtype being prominently located at the endoplasmic reticulum-mitochondrion interface, where it modulates critical cellular functions like calcium signaling. nih.govwikipedia.orgmdpi.com

Interestingly, the nature of Metaphit's antagonism differs between its targets. While it acts as a non-competitive antagonist at the PCP site of the NMDA receptor, it functions as an irreversible, competitive antagonist at sigma receptors. nih.govabmole.com This means that Metaphit directly competes with other sigma receptor ligands for the same binding site. However, upon binding, it forms a covalent bond, thereby permanently and irreversibly blocking access for other ligands. nih.gov

Research has demonstrated that pretreating brain membranes with Metaphit causes a dose-dependent and irreversible inhibition of binding for various sigma receptor radioligands. nih.gov This competitive but irreversible inhibition underscores its utility in differentiating the functions of sigma receptors. nih.gov

Table 1: Inhibition of Sigma Receptor Ligand Binding by Metaphit This table shows the concentration of Metaphit required to produce a 50% inhibition (IC₅₀) of binding for different radiolabeled sigma receptor ligands in guinea pig brain membranes.

RadioligandTarget Receptor AffinityMetaphit IC₅₀ (µM)
[³H]1,3-di-o-tolylguanidine ([³H]DTG)Sigma-1 and Sigma-22 nih.gov
³H-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (³H-3-PPP)Sigma-1 and Sigma-210 nih.gov
³H-N-allylnormetazocine (³H-SKF 10,047)Sigma-150 nih.gov

Metaphit's affinity and selectivity for sigma receptors are governed by its distinct molecular structure. scbt.com The interaction is facilitated by specific hydrogen bonding and hydrophobic interactions between the Metaphit molecule and the amino acid residues within the sigma receptor's binding pocket. scbt.com The binding site of the sigma-1 receptor is known to be predominantly hydrophobic, which accommodates the phenylcyclohexylpiperidine scaffold of Metaphit. wikipedia.orgscbt.com These non-covalent interactions correctly position the isothiocyanate group to enable the subsequent covalent bond formation with a nearby nucleophilic residue, ensuring a highly specific and irreversible interaction. musechem.comscbt.com

Sigma-1 receptors are dynamic chaperone proteins that modulate the function of other proteins, such as ion channels and inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, thereby influencing key signaling pathways. nih.govwikipedia.org The binding of a ligand typically induces conformational changes in the receptor, which in turn alters its activity and interaction with downstream effectors. openaccessjournals.comnumberanalytics.com Agonists, for example, stabilize an active conformation that can lead to the inhibition of voltage-gated potassium (K+) channels. wikipedia.org

As an irreversible antagonist, Metaphit effectively locks the sigma receptor into an inactive conformational state. By forming a covalent bond, it prevents the receptor from undergoing the conformational shifts necessary for activation. scbt.com Consequently, Metaphit blocks the downstream signaling events normally initiated by sigma receptor agonists. For instance, it has been shown to block the inhibition of K+ channels and the depolarization of intracardiac neurons that are typically induced by sigma agonists like 1,3-di-o-tolylguanidine (B1662265) (DTG). This ability to permanently alter the receptor's conformational state and block its signaling pathways makes Metaphit an invaluable probe for elucidating the physiological roles of sigma receptors. nih.gov

Hydrogen Bonding and Hydrophobic Interactions in Receptor Modulation

Metaphit methanesulfonate (B1217627) salt's interaction with receptors is a nuanced process governed by a combination of chemical forces. scbt.com Its ability to modulate receptor activity is significantly influenced by hydrogen bonding and hydrophobic interactions. scbt.comnih.gov

Hydrogen bonds, formed between the compound and specific amino acid residues on the receptor, play a crucial role in the initial binding and orientation of the molecule within the receptor's binding pocket. thescipub.com These bonds, though relatively weak individually, collectively contribute to the stability of the drug-receptor complex. thescipub.com

Simultaneously, hydrophobic interactions drive the nonpolar regions of Metaphit into corresponding nonpolar pockets on the receptor, further anchoring the molecule. nih.govthescipub.com This sequestration from the aqueous environment is a key determinant of binding affinity. nih.gov The interplay between these forces allows Metaphit to adopt various conformations, which in turn influences the downstream signaling pathways of the receptor. scbt.com

Receptor Dissociation Kinetics and Dynamic Equilibrium with Receptor States

The interaction of Metaphit with its target receptors is not a static event but rather a dynamic process characterized by association and dissociation. scbt.com The rate at which Metaphit unbinds from a receptor, known as its dissociation kinetic, is a critical factor in determining the duration of its effect. nih.gov

Interaction with NMDA Receptor Complex

Metaphit methanesulfonate salt is recognized for its significant interaction with the N-methyl-D-aspartate (NMDA) receptor complex, a key player in excitatory neurotransmission in the brain. echemi.comabmole.comnih.gov

Non-Competitive Antagonism at the Phencyclidine Binding Site

Research has identified Metaphit as an irreversible, non-competitive antagonist at the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. echemi.com As a derivative of PCP, Metaphit binds to this site and, through the formation of a covalent bond, effectively blocks the channel. wikipedia.org This action prevents the influx of ions that would normally occur upon receptor activation by glutamate (B1630785), thereby inhibiting the receptor's function. nih.gov This irreversible antagonism distinguishes it from competitive antagonists that vie with the agonist for the same binding site. msdmanuals.com

Acylation of Dopamine (B1211576) Transporter Binding Sites

In addition to its effects on the NMDA receptor, Metaphit also interacts with the dopamine transporter (DAT), a protein crucial for regulating dopamine levels in the synapse. wikipedia.orgnih.gov

Long-Term Blockade of Dopamine Uptake Complex

Metaphit acts as an acylating agent, forming a covalent bond with the dopamine transporter. wikipedia.org This action results in a long-term blockade of the dopamine uptake complex. nih.gov Studies using radiolabeled ligands like [3H]mazindol have demonstrated that pretreatment with Metaphit leads to a reduction in the number of available binding sites on the dopamine transporter. nih.gov This blockade is irreversible, as washing the membranes after Metaphit treatment does not restore binding capacity. nih.gov The presence of cocaine, which also binds to the DAT, can protect the transporter from Metaphit's irreversible effects, suggesting they compete for the same or overlapping binding sites. nih.gov The potency of Metaphit's inhibitory action is enhanced under slightly alkaline conditions, which is consistent with an acylation mechanism. nih.gov

Preclinical and in Vitro Investigations of Functional Effects

Receptor Binding Studies in Isolated Tissues and Cell Lines

Receptor binding assays have been instrumental in characterizing the affinity and selectivity of metaphit (B1662239) for its molecular targets. These studies typically involve the use of radiolabeled ligands to quantify the binding of metaphit to specific receptors in various biological preparations.

Quantitative radioligand binding assays using tritiated (+)-pentazocine (³H-pentazocine) have been employed to investigate the interaction of metaphit with sigma-1 (σ₁) receptors. researchgate.net In these assays, the ability of metaphit to displace the binding of ³H-pentazocine from its receptor sites is measured, providing an indication of its binding affinity.

Studies on guinea pig brain homogenates have shown that pre-incubation with metaphit can markedly inhibit the specific binding of ³H-pentazocine to the P2 fraction of these homogenates. researchgate.net This wash-resistant inhibition suggests an irreversible or very slowly dissociating binding of metaphit to the σ₁ receptor. researchgate.net Specifically, pre-incubation with metaphit resulted in a statistically significant, wash-resistant inhibition of ³H-pentazocine binding by 52.02 ± 8.52%. researchgate.net

Table 1: Effect of Metaphit Pre-incubation on ³H-Pentazocine Binding

Biological Preparation Radioligand Effect of Metaphit Percentage Inhibition Reference
Guinea Pig Brain Homogenates (P2 fraction) ³H-Pentazocine Wash-resistant inhibition 52.02 ± 8.52% researchgate.net

The binding profile of metaphit has been compared across different biological preparations to understand its receptor interaction in various cellular contexts.

In guinea pig brain membranes, pretreatment with metaphit has been shown to cause irreversible and differential inhibition of ligand binding to sigma receptors. chemsrc.com The concentration of metaphit required to produce 50% inhibition of binding for different sigma receptor radioligands has been determined, highlighting its potent interaction with these sites.

Similar wash-resistant inhibition of ³H-pentazocine binding by metaphit has also been observed in SH-SY5Y human neuroblastoma cells. researchgate.net These cells are a common model for studying neuronal function and receptor pharmacology. The consistent findings across guinea pig brain tissue and the SH-SY5Y cell line underscore the robust nature of metaphit's interaction with sigma-1 receptors. researchgate.netresearchgate.net

Table 2: Comparative Affinity of Metaphit Across Biological Preparations

Biological Preparation Key Finding Reference
Guinea Pig Brain Membranes Irreversible and differential inhibition of sigma receptor ligand binding. chemsrc.com
SH-SY5Y Neuroblastoma Cells Wash-resistant inhibition of ³H-pentazocine binding. researchgate.net

Quantitative Radioligand Binding Assays utilizing 3H-Pentazocine

Electrophysiological Characterization of Neuronal Responses

Electrophysiological studies have provided direct evidence of the functional consequences of metaphit's interaction with neuronal receptors, particularly within the cerebellar circuitry.

In vivo electrophysiological recordings from rat cerebellar Purkinje neurons have revealed that local application of metaphit via micropressure ejection has a direct effect on neuronal firing. nih.gov Metaphit induces a reversible depressant action on the spontaneous discharge of Purkinje neurons, which typically lasts for 5 to 20 minutes. nih.gov This initial depression of neuronal activity is a prerequisite for its subsequent antagonistic effects. nih.gov

A key finding from electrophysiological studies is the ability of metaphit to produce an irreversible blockade of the effects of phencyclidine (PCP) in the cerebellum. nih.gov Following the initial transient depression of Purkinje neuron discharge by metaphit, the inhibitory effects of subsequently applied PCP are significantly and persistently blocked. nih.govpnas.org This blockade has been observed to last for over an hour with no signs of recovery, even with repeated applications of PCP. nih.gov This irreversible antagonism suggests that metaphit covalently binds to PCP receptors in the cerebellum. nih.govwikipedia.org

To determine the specificity of metaphit's antagonistic action, its effect on responses to other neurotransmitters has been investigated. Studies have shown that metaphit does not antagonize the inhibitory effects of locally applied norepinephrine (B1679862) (NE) or γ-aminobutyric acid (GABA) on Purkinje neurons. nih.govpnas.org In neurons where PCP responses were completely blocked by metaphit, the inhibitory responses to both NE and GABA remained unaffected. pnas.org This demonstrates the specificity of metaphit's antagonism towards PCP-mediated effects within the cerebellar circuitry. nih.gov

Table 3: Specificity of Metaphit Antagonism on Purkinje Neuron Responses

Neurotransmitter Effect of Metaphit on Response Reference
Phencyclidine (PCP) Irreversibly blocked nih.govpnas.org
Norepinephrine (NE) Unaffected nih.govpnas.org
γ-Aminobutyric Acid (GABA) Unaffected nih.govpnas.org

Irreversible Blockade of Phencyclidine-Mediated Effects in Cerebellar Circuitry

This section details the preclinical and in vitro functional effects of Metaphit methanesulfonate (B1217627) salt, focusing on its modulation of specific endogenous biochemical pathways as outlined in the subsequent subsections.

Effects on Dopamine (B1211576) Content within Specific Brain Regions (e.g., Nucleus Accumbens)

Research into the functional effects of Metaphit has demonstrated a significant impact on dopamine levels within the nucleus accumbens, a critical brain region involved in reward and motivation. Studies using rat models have shown that direct administration of Metaphit into the nucleus accumbens leads to a significant depletion of dopamine content in this area. ucl.ac.uk This effect is noteworthy as it differs from the actions of phencyclidine (PCP) administered via the same intracerebral route, which does not produce a similar depletion. ucl.ac.uk

The investigation highlighted that while both Metaphit and PCP, when injected into the nucleus accumbens, could reduce PCP-induced hyperactivity, only Metaphit also prevented hyperactivity induced by d-amphetamine. ucl.ac.uk This distinction is linked to Metaphit's ability to significantly lower dopamine levels. ucl.ac.uk These findings suggest that Metaphit's functional antagonism of certain stimulant-induced behaviors occurs through presynaptic mechanisms involving dopamine depletion, rather than a specific blockade of PCP receptors. ucl.ac.uk

Table 1: Effect of Intra-Accumbens Metaphit Injection on Dopamine Content

CompoundBrain RegionSpeciesObserved Effect on DopamineCitation
MetaphitNucleus AccumbensRatSignificant depletion ucl.ac.uk

Inhibition of Ornithine Decarboxylase Activity and its Molecular Regulation in Cellular Models

Based on available research, there are no scientific findings that describe a direct inhibitory effect of Metaphit on the activity of ornithine decarboxylase (ODC). One study noted that Metaphit, an irreversible inhibitor of σ-receptors, did not block the effects of the κ-opioidergic receptor ligand U-50488H on ODC. nih.gov However, this does not indicate that Metaphit itself modulates ODC activity. Further investigation is required to determine if any relationship exists between Metaphit and the regulation of this enzyme.

Investigations into Neurotransmitter Pathways in Neural Stem Cell Cultures

There is currently no available scientific literature or research data from the conducted searches detailing investigations into the specific effects of Metaphit on neurotransmitter pathways in neural stem cell cultures.

Structure Activity Relationship Sar and Synthetic Analogue Development

Correlating Structural Features with Receptor Binding Profiles and Functional Outcomes

The activity of Metaphit (B1662239) is intrinsically linked to its structural similarity to phencyclidine. PCP and its analogues primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, binding to a specific site within the receptor's ion channel. wikipedia.org The structure-activity relationship (SAR) studies of PCP derivatives reveal that the core arylcyclohexylamine structure is essential for this activity. wikipedia.orgwikidoc.org

Metaphit, which is 1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine, features an isothiocyanate (-N=C=S) group on the meta position of the phenyl ring. wikipedia.orgbiorxiv.org This highly reactive group allows Metaphit to act as a site-directed acylating agent, forming a durable, irreversible covalent bond with its binding sites, particularly the PCP binding site on the NMDA receptor complex. wikipedia.orgbiorxiv.org This irreversible antagonism is a key functional outcome that distinguishes it from the reversible binding of PCP. pnas.org

Beyond the NMDA receptor, Metaphit also demonstrates irreversible binding to sigma receptors and the dopamine (B1211576) transporter (DAT). wikipedia.org Pre-treatment of brain membranes with Metaphit resulted in irreversible and differential inhibition of ligand binding to various sigma (σ) receptor subtypes. nih.gov This suggests that while the core structure dictates general affinity for PCP-related sites, the isothiocyanate moiety confers the ability to produce a long-lasting blockade. The functional consequence of this multi-target profile includes the depletion of dopamine in the nucleus accumbens. wikipedia.org

Studies on PCP analogues demonstrate the importance of substitutions on the aromatic ring for receptor affinity and activity. For instance, analogues with an amino group (m-amino-PCP) retain or even show increased potency compared to PCP, while those with a nitro group (m-nitro-PCP) are less potent. nih.gov Metaphit's design, derived from the potent m-amino-PCP precursor, leverages this by replacing the amino group with the reactive isothiocyanate group to create an irreversible probe. pnas.orgnih.gov

Table 1: Inhibitory Concentrations of Metaphit at PCP and Sigma Receptors

This table shows the concentration of Metaphit required to produce 50% inhibition (IC50) of binding of various radioligands to their respective receptors in guinea pig brain membranes.

Receptor Target Radioligand Metaphit IC50 (µM) Inhibition Type
PCP Receptor [³H]TCP 10 Irreversible, Non-competitive
Sigma Receptor [³H]DTG 2 Irreversible, Competitive
Sigma Receptor ³H-3-PPP 10 Irreversible, Competitive
Sigma Receptor ³H-SKF 10,047 50 Irreversible, Competitive

Data sourced from: nih.gov

Chemical Synthesis Methodologies for Metaphit Methanesulfonate (B1217627) Salt

The synthesis of Metaphit and its subsequent conversion to the methanesulfonate salt involves specific, well-documented chemical procedures.

Derivatization from Phencyclidine Precursors

Metaphit is synthesized from a phencyclidine precursor, specifically 1-[1-(3-aminophenyl)cyclohexyl]piperidine (m-amino-PCP). pnas.org The synthesis involves the reaction of this amino precursor with thiophosgene (B130339) (CSCl₂). pnas.org

The procedure is carried out in a two-phase system. The m-amino-PCP is dissolved in chloroform (B151607), and this organic solution is added to a vigorously stirred aqueous solution of sodium bicarbonate. A solution of freshly distilled thiophosgene is then added to this mixture. The reaction is rapid, and after a few minutes, the chloroform layer containing the product is separated, dried, and evaporated to yield the Metaphit base as a "clear glass". pnas.org This reaction converts the primary amine group (-NH₂) of the precursor into the reactive isothiocyanate group (-N=C=S).

Preparation of Methanesulfonate and Hydrochloride Salts

To improve its solubility in water and stability for experimental use, the Metaphit base is converted into a salt. pnas.org

For the methanesulfonate salt , the crude Metaphit base is dissolved in tetrahydrofuran (B95107). A solution of methanesulfonic acid in tetrahydrofuran is then added. This results in the precipitation of a crystalline solid, which is the methanesulfonate salt of Metaphit. This solid can be filtered, dried, and, if needed, recrystallized from a mixture of isopropanol (B130326) and isopropyl ether. The yield for this conversion is reported to be very high, around 98%, with a melting point of 175-178°C (with decomposition). pnas.org

For the hydrochloride salt , a similar acid-base reaction is performed, typically using hydrochloric acid in an appropriate solvent like isopropanol. pnas.org The methanesulfonate salt was noted to be considerably more soluble in water than the hydrochloride salt, making it suitable for certain experimental preparations. pnas.org

Design Principles for Novel Isothiocyanate Derivatives and Related Probes

The design of irreversible receptor probes like Metaphit is based on the principle of incorporating a chemically reactive moiety into a molecule with known high affinity for a specific receptor. The isothiocyanate group is an ideal electrophile for this purpose, as it can readily react with nucleophilic residues (like the amine or thiol groups) on receptor proteins, forming a stable covalent thiourea (B124793) or dithiocarbamate (B8719985) linkage.

The placement of this reactive group is critical and is guided by SAR data. For Metaphit, placing the isothiocyanate at the meta-position of the phenyl ring was based on the high affinity of the corresponding amino-substituted PCP at that position. biorxiv.orgnih.gov This ensures that the molecule is correctly oriented within the binding pocket before the irreversible acylation occurs. biorxiv.org

Structural Isomers and Their Distinct Binding Profiles (e.g., Fourphit)

The importance of the isothiocyanate group's position is highlighted by comparing Metaphit with its structural isomer, Fourphit. wikipedia.org While Metaphit has the isothiocyanate group on the phenyl ring, Fourphit is a phencyclidine derivative where the substitution is on the 4-position of the piperidine (B6355638) ring. wikipedia.orgmedkoo.com

This seemingly minor structural change leads to a distinct binding profile. While both are irreversible inhibitors, Fourphit shows a greater selectivity for the dopamine transporter complex, specifically the site recognized by methylphenidate. medkoo.comnih.gov Metaphit, in contrast, has a broader profile that includes potent irreversible antagonism at NMDA and sigma receptors in addition to its effects on the dopamine transporter. nih.gov This demonstrates a key design principle: the location of the reactive moiety on the parent scaffold can be altered to target different binding sites and achieve greater selectivity. An isomeric isothiocyanate derivative that was not Metaphit did not irreversibly inhibit [³H]phencyclidine receptors, indicating structural specificity is crucial for its action. biorxiv.org

Table 2: Comparison of Metaphit and Fourphit

Feature Metaphit Fourphit
Full Name 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine 1-[1-phenylcyclohexyl]-4-(isothiocyanato)piperidine
Isothiocyanate Position Meta-position of the phenyl ring 4-position of the piperidine ring
Primary Target Profile Irreversible antagonist at NMDA, Sigma, and DAT binding sites. wikipedia.orgnih.gov Selective irreversible inhibitor of the dopamine transporter complex (methylphenidate site). medkoo.com

Data sourced from: wikipedia.orgnih.govmedkoo.com

Metaphit Methanesulfonate Salt As a Research Tool in Fundamental Neuroscience

Dissecting Sigma Receptor Biology and its Downstream Cellular Signaling

Metaphit (B1662239) methanesulfonate (B1217627) salt is a crucial pharmacological tool for investigating the complex biology of sigma receptors and their downstream signaling pathways. scbt.com Sigma receptors, which are broadly distributed throughout the central nervous system, are integral to a variety of cellular functions, including the regulation of ion channels, neurotransmission, and cell survival. scbt.com They are classified into two primary subtypes, sigma-1 and sigma-2, each with distinct structural and functional properties. scbt.com

Metaphit demonstrates notable selectivity for sigma receptors, modulating their activity through specific hydrogen bonding and hydrophobic interactions. scbt.com Its structural flexibility allows it to adopt various conformations, which in turn influences receptor signaling. The compound's dissociation rate suggests a dynamic interaction with receptor states, and its solubility characteristics facilitate its interaction within biological membranes. scbt.com

Research utilizing metaphit has helped to elucidate the intricate signaling cascades associated with sigma receptors. For instance, sigma-1 receptors, primarily located in the endoplasmic reticulum, are known to modulate cellular processes through their interaction with this organelle. scbt.com Studies have shown that sigma-1 receptors can influence the translocation and activation of protein kinase A and C, which are vital for gene regulation and neuronal plasticity. nih.gov They also modulate the activity of other kinases like MAP kinases and PI3 kinase. nih.gov Furthermore, sigma-1 receptor agonists have been found to promote the survival of new neurons by activating the Akt-mTOR-p70S6k pathway. nih.gov

The use of irreversible antagonists like metaphit has been instrumental in confirming the role of sigma receptors in various cellular responses. For example, pretreatment with metaphit has been shown to abolish the inhibitory effects of sigma receptor agonists on ATP-induced increases in intracellular calcium, confirming that the observed effects are indeed mediated by sigma receptors. nih.gov This antagonistic action allows researchers to isolate and study the specific contributions of sigma receptor signaling in complex biological systems.

Interactive Table: Key Research Findings on Metaphit and Sigma Receptors

Research FindingExperimental ModelKey OutcomeReference
Metaphit as an irreversible sigma receptor antagonistRat sympathetic and parasympathetic neuronsBlocked DTG-mediated inhibition of Ca2+ channel currents nih.gov
Sigma receptor activation suppresses microglial activationMicroglial cell culturesMetaphit pretreatment abolished the inhibitory effects of a sigma receptor agonist on ATP-induced calcium increases nih.gov
Sigma-1 receptor signaling in neuronal survivalDentate gyrus newborn neuronsSigma-1 receptor agonists promote survival via the Akt-mTOR-p70S6k pathway nih.gov
Modulation of protein kinases by sigma-1 receptorsCentral Nervous SystemRegulates translocation/activation of protein kinase A and C, MAP kinases, and PI3 kinase nih.gov

Elucidating Mechanisms of Action for Phencyclidine and Related Psychotomimetics

Metaphit has been a valuable tool in deciphering the mechanisms of action of phencyclidine (PCP) and other psychotomimetic drugs. nih.govgovinfo.gov As a derivative of PCP, metaphit binds irreversibly to a subset of PCP receptor sites in the brain. nih.gov This property has allowed researchers to investigate the specific role of these receptors in the behavioral and physiological effects of PCP.

Studies have shown that metaphit can act as a functional antagonist of PCP-induced locomotor activity. nih.gov For instance, direct injection of metaphit into the nucleus accumbens dose-dependently reduces PCP-induced hyperactivity. nih.gov This antagonistic effect appears to be mediated through presynaptic mechanisms that are distinct from a simple blockade of PCP receptors. nih.gov

Furthermore, in vivo research has demonstrated that metaphit can acylate PCP receptors, leading to a long-lasting antagonism of the behavioral effects of PCP, such as stereotyped behavior and ataxia. nih.gov This antagonism is specific, as metaphit does not block the stereotyped behavior induced by amphetamine. nih.gov Electrophysiological studies have provided further evidence for metaphit's specific action on PCP receptors. In cerebellar Purkinje neurons, metaphit initially mimics the depressant effects of PCP but then leads to an irreversible blockade of PCP-induced depression of neuronal firing. nih.govpnas.org This effect is specific to PCP, as metaphit does not antagonize the inhibitory effects of norepinephrine (B1679862) or γ-aminobutyric acid (GABA). pnas.orgnih.gov

The use of metaphit has also helped to differentiate the mechanisms of other psychotomimetic drugs. For example, the behavioral effects induced by (-)-cyclazocine (B29180) and (+)-SKF 10,047 are not antagonized by metaphit pretreatment, suggesting that their actions are not primarily mediated by PCP receptors. nih.gov

Interactive Table: Research Findings on Metaphit's Interaction with PCP and Related Drugs

Research FindingExperimental ModelKey OutcomeReference
Metaphit antagonizes PCP-induced locomotor activityRatsDose-dependent reduction of PCP-induced hyperactivity with intra-accumbens injection nih.gov
Metaphit acylates PCP receptors in vivoRatsLong-term antagonism of PCP-induced stereotyped behavior and ataxia nih.gov
Irreversible antagonism of PCP in cerebellumRat cerebellar Purkinje neuronsMetaphit blocks PCP-induced depression of neuronal firing without affecting GABA or norepinephrine responses pnas.orgnih.gov
Differentiating mechanisms of psychotomimeticsRatsMetaphit did not antagonize stereotyped behavior induced by (-)-cyclazocine or (+)-SKF 10,047 nih.gov

Probing the Biochemistry and Physiology of the Dopamine (B1211576) Transporter

Metaphit has served as a valuable research tool for investigating the biochemistry and physiology of the dopamine transporter (DAT). brown.edunih.gov The DAT is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. wikipedia.org

In vitro studies have shown that metaphit can inactivate the carrier involved in the neuronal uptake of dopamine in mouse striatum preparations. nih.gov This finding suggests a direct interaction of metaphit with the dopamine transport system. However, ex vivo experiments have not shown changes in [3H]cocaine binding or [3H]dopamine uptake after intravenous administration of metaphit, indicating a more complex in vivo interaction. nih.gov

Despite the lack of effect in ex vivo binding assays, in vivo studies have revealed that metaphit antagonizes the locomotor stimulation induced by dopamine uptake blockers like methylphenidate, mazindol, cocaine, and GBR 12909. nih.gov Interestingly, it does not block the locomotor effects of drugs with different mechanisms, such as amphetamine and phencyclidine. nih.gov This suggests that metaphit's antagonism is specific to the dopamine reuptake mechanism.

Further investigation into the effects of metaphit on the dopaminergic system revealed an increase in homovanillic acid, a dopamine metabolite, in various brain regions. nih.gov This finding suggests that metaphit may increase the rate of dopamine catabolism. This increased breakdown of dopamine could explain the observed lack of locomotor stimulation by dopamine uptake blockers in metaphit-treated animals, as the extracellularly accumulated dopamine would be rapidly metabolized. nih.gov

Interactive Table: Effects of Metaphit on the Dopamine Transporter

Research FindingExperimental ModelKey OutcomeReference
Inactivation of dopamine uptake carrierIn vitro mouse striatum preparationsMetaphit inactivated the carrier involved in neuronal dopamine uptake nih.gov
Antagonism of psychostimulant-induced locomotionIn vivo in miceMetaphit antagonized locomotor stimulation by dopamine uptake blockers but not by amphetamine or PCP nih.gov
Increased dopamine catabolismIn vivo in miceMetaphit treatment led to an increase in homovanillic acid in the striatum, olfactory tubercle, and cerebral cortex nih.gov

Investigating Neurotransmitter Pathway Regulation in Neural Stem Cells and Cancer Stem Cells

The role of neurotransmitter pathways in the regulation of both neural stem cells (NSCs) and cancer stem cells (CSCs) is an area of active research. mdpi.comnih.gov While direct studies using metaphit methanesulfonate salt in these specific cell types are not extensively documented in the provided context, the principles of its action on neurotransmitter systems, particularly dopaminergic and glutamatergic pathways, provide a framework for its potential utility in these investigations.

Neurotransmitters such as dopamine, serotonin, glutamate (B1630785), and GABA are known to regulate the transition of NSCs from a quiescent to an active state and subsequent neurogenesis. mdpi.com The proliferation, differentiation, and migration of neural progenitor cells (NPCs) are modulated by these signaling molecules. frontiersin.orgnih.gov For instance, glutamate, acting through NMDA receptors, is essential for various cognitive functions and also plays a role in neocortical development. frontiersin.org Given that metaphit is an irreversible, non-competitive antagonist at the phencyclidine site on the NMDA receptor, it could be used to probe the specific role of this receptor subtype in NSC regulation. chemicalbook.com

In the context of cancer, CSCs are a subpopulation of tumor cells with the ability to self-renew and drive tumor growth, metastasis, and therapeutic resistance. mdpi.com The tumor microenvironment, including signaling molecules, plays a crucial role in maintaining the "stemness" of CSCs. There is growing evidence that cancer cells can exhibit plasticity, dynamically switching between CSC and non-CSC states, a process that can be influenced by external cues. frontiersin.org Neurotransmitter signaling pathways may be part of this complex regulatory network. While the direct influence of metaphit on CSCs has not been detailed, its ability to irreversibly block specific neurotransmitter receptor sites could make it a useful tool to investigate the contribution of these pathways to CSC biology, such as their proliferation, differentiation, and resistance to therapy.

Advanced Methodologies in Metaphit Methanesulfonate Salt Research

Application of Chemical Genetic Screening Approaches

Chemical genetics utilizes small molecules as probes to perturb protein function within a cellular or organismal context, thereby revealing the role of those proteins in biological processes. nih.gov This approach is analogous to classical genetics, where gene mutations are used to uncover function, but it employs chemical "mutation equivalents" that can offer temporal and conditional control over protein activity. nih.gov Metaphit (B1662239) methanesulfonate (B1217627) salt serves as an exemplary tool within this framework.

The chemical genetics approach typically involves three main stages:

Library Assembly : A collection of diverse small molecules or ligands capable of modulating protein function is gathered. nih.gov

Phenotypic Screening : The library is screened in a cell-based or organismal assay to identify molecules that produce a specific phenotype or alter a biological process of interest. nih.govsingerinstruments.com

Target Identification : For the "hit" molecules identified in the screen, subsequent experiments are performed to determine their specific protein targets. singerinstruments.com

Metaphit, as an irreversible antagonist of the NMDA and sigma receptors, is used in a targeted fashion within this paradigm. Researchers apply Metaphit to selectively inactivate these receptors, allowing for a kinetic analysis of the resulting physiological and behavioral consequences. nih.gov This strategy helps to dissect the specific contributions of the phencyclidine (PCP) site of the NMDA receptor and sigma receptors to complex neurological processes, making it a powerful application of the chemical genetics philosophy for understanding gene-product function in vivo. nih.gov

Stage Description Relevance to Metaphit Research
1. Ligand Selection A specific chemical probe with known or suspected activity is chosen.Metaphit is selected for its known irreversible antagonism at NMDA and sigma receptors.
2. Perturbation The ligand is introduced into a biological system (e.g., cell culture, animal model) to alter the function of its target protein(s).Metaphit is administered to selectively and irreversibly block its target receptors.
3. Phenotypic Analysis The consequences of the protein's altered function are observed and measured at a cellular or organismal level.Researchers study the electrophysiological, biochemical, or behavioral changes that occur after Metaphit application to understand the role of the target receptors. pnas.org
4. Target Validation The link between the ligand, its target, and the observed phenotype is confirmed.The effects of Metaphit are compared with those of other known receptor antagonists or in genetically modified models where the target receptor is absent.

Utilization of Diverse Electrophysiological Techniques (e.g., Micropressure Ejection, Extracellular Recording)

Electrophysiology is a cornerstone of neuroscience, studying the electrical properties of biological cells and tissues to understand neuronal communication. wikipedia.org In Metaphit research, these techniques are indispensable for observing the compound's real-time effects on neuronal activity. nih.gov Methods such as extracellular recording and micropressure ejection have been particularly insightful. pnas.org

A key study investigating Metaphit's antagonism of phencyclidine (PCP) in the cerebellum provides a clear example of these techniques in action. pnas.org In this research, extracellular action potentials were recorded from individual Purkinje neurons in rats. pnas.org These neurons are identifiable by their unique firing pattern of "simple" and "complex" spikes. pnas.org

The study utilized multi-barreled micropipettes for two purposes:

Extracellular Recording : One barrel, filled with sodium chloride, was used to record the spontaneous electrical activity of a single Purkinje neuron. pnas.org

Micropressure Ejection : Other barrels contained solutions of Metaphit, PCP, and other neuroactive substances like GABA and norepinephrine (B1679862). pnas.org A regulated pneumatic valve system applied precise pressure pulses to eject minute quantities of these drugs directly onto the recorded neuron, ensuring localized and controlled application. pnas.org

This dual capability allowed researchers to first measure the baseline firing rate of a neuron, then apply PCP and observe its depressant effect on firing. Subsequently, they applied Metaphit and, after a recovery period, reapplied PCP. The results demonstrated that a brief application of Metaphit, which itself caused a temporary cessation of firing, led to a long-lasting and nearly complete blockade of the depressant effects of PCP. pnas.org This experiment elegantly demonstrated Metaphit's irreversible antagonism at the neuronal level. pnas.org

Technique Application in Metaphit Study Key Finding
Extracellular Recording Monitored the action potentials (spikes) of individual cerebellar Purkinje neurons. pnas.orgQuantified the baseline firing rate and the depressant effects of PCP application. pnas.org
Micropressure Ejection Applied controlled, localized doses of Metaphit and PCP directly onto the recorded neuron. pnas.orgEnsured that the observed effects were due to the direct action of the compounds on the target neuron. pnas.org
Combined Application Assessed the effect of Metaphit pre-treatment on the neuron's response to subsequent PCP application. pnas.orgMetaphit application irreversibly blocked the inhibitory action of PCP on Purkinje neuron firing. pnas.org

Quantitative Biochemical Assays for Enzyme Activity and Protein Expression (e.g., Radioimmunoassay)

Quantitative biochemical assays are essential for measuring the concentration of specific molecules, such as proteins, and assessing activities like receptor binding. Among the most sensitive of these methods is the radioimmunoassay (RIA). creative-biolabs.comwikipedia.org An RIA is a competitive binding assay that uses radiolabeled molecules to achieve exquisite sensitivity, capable of detecting substances at the picogram level. wikipedia.org

The fundamental principle of an RIA involves competition between an unlabeled antigen (the substance to be measured) and a radiolabeled antigen for a limited number of binding sites on a highly specific antibody. creative-biolabs.comwikipedia.org The concentration of the target substance in a sample is determined by measuring the amount of radioactivity in the antigen-antibody complexes; a lower radioactive signal indicates a higher concentration of the unlabeled substance. wikipedia.org

While direct RIAs for Metaphit itself are not the primary application, conceptually similar techniques like radioligand binding assays are central to characterizing its effects. Autoradiographic studies, for instance, have used radiolabeled ligands like [3H]TCP (a phencyclidine analog) to visualize and quantify the PCP binding sites on the NMDA receptor. govinfo.gov In these experiments, tissue slices are incubated with the radioligand. The subsequent application of Metaphit competes with the radioligand for these sites, leading to a reduction in the bound radioactivity. By quantifying this reduction, researchers can determine Metaphit's potency and binding characteristics at its target receptor. govinfo.gov Such assays have been crucial in confirming that Metaphit inactivates cocaine binding sites and inhibits binding at the PCP receptor site. govinfo.gov

Assay Type Principle Application in Receptor Research
Radioimmunoassay (RIA) Competitive binding between a radiolabeled antigen and an unlabeled antigen for a specific antibody. wikipedia.orgQuantifying endogenous ligands, hormones, or proteins whose expression might be modulated by receptor activity. ibl-america.com
Radioligand Binding Assay A radiolabeled drug (ligand) is used to bind to and quantify a specific receptor in a tissue preparation.Used to determine the density of target receptors (e.g., NMDA receptors) and to measure the affinity and binding kinetics of compounds like Metaphit that compete with the radioligand. govinfo.gov

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment (e.g., HPLC)

The synthesis and use of any chemical compound in research demand rigorous verification of its identity and purity. Spectroscopic and chromatographic methods are the gold standard for this purpose. Chromatography separates a mixture into its individual components, while spectroscopy helps to identify and quantify them.

High-Performance Liquid Chromatography (HPLC) is a cornerstone chromatographic technique for the analysis of non-volatile compounds like Metaphit methanesulfonate salt. For Metaphit, its purity is explicitly confirmed by HPLC, with standards typically requiring ≥98% purity.

An HPLC-based method for purity assessment or the detection of related impurities, such as methyl and ethyl methanesulfonate, generally involves the following steps:

Sample Preparation : The compound is dissolved in a suitable solvent. For detecting trace impurities, a derivatization step may be used, where the target molecules are chemically modified to enhance their detection by a UV detector. nih.govgoogle.com

Separation : The sample is injected into the HPLC system, where it is carried by a liquid mobile phase through a column packed with a solid stationary phase (e.g., a C18 column). nih.gov The different components in the sample interact differently with the stationary phase, causing them to separate and exit the column at different times (retention times).

Detection and Quantification : As the separated components exit the column, they pass through a detector. A common choice is an ultraviolet (UV) detector, which measures the absorbance of light at a specific wavelength. nih.gov The resulting chromatogram shows peaks corresponding to each separated component, and the area under each peak is proportional to its concentration.

The structural elucidation of these separated components can be further confirmed by interfacing the HPLC system with a mass spectrometer (LC-MS). nih.govscripps.edu

Parameter Description Example from Methanesulfonate Analysis
Stationary Phase (Column) The solid material within the column that separates the sample components.Reversed-phase C18 column. nih.gov
Mobile Phase The solvent that moves the sample through the column. Often a mixture of solvents is used in a gradient.Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution). nih.gov
Flow Rate The speed at which the mobile phase is pumped through the column.1.0 mL/min. nih.gov
Detection The method used to "see" the components as they elute from the column.Ultraviolet (UV) detection at a specific wavelength (e.g., 277 nm after derivatization). nih.gov
Output The result of the analysis.A chromatogram with peaks at specific retention times (e.g., 10.6 and 14.8 min for derivatized impurities). nih.gov

Emerging Mass Spectrometry-Based Binding Assays for Ligand-Receptor Interactions

In modern drug discovery and pharmacology, there is a significant move towards label-free techniques for studying ligand-receptor interactions. Mass spectrometry (MS)-based binding assays have emerged as a powerful alternative to traditional methods that require radioactive or fluorescent labels. mdpi.comfrontiersin.org These assays offer high sensitivity and the ability to directly identify bound ligands from complex mixtures. nih.gov

Several MS-based approaches are utilized:

Native Mass Spectrometry : This technique analyzes proteins and protein-ligand complexes in a "native-like" gaseous state, preserving non-covalent interactions. It can directly provide information on binding stoichiometry (the ratio of ligand to receptor in a complex). mdpi.comnuvisan.com

Affinity Selection Mass Spectrometry (AS-MS) : This is a high-throughput screening method where a target protein is incubated with a library of potential ligands. frontiersin.orgnuvisan.com The protein-ligand complexes are then separated from unbound molecules (using methods like size exclusion chromatography or affinity capture), and the bound ligands are dissociated and identified by MS. frontiersin.org

MS Binding Assays : This approach combines the principles of competitive binding with mass spectrometry. frontiersin.orgresearchgate.net A known reporter ligand and a library of test compounds are incubated with the target receptor. The reaction mixture is analyzed by LC-MS to quantify the amount of bound reporter ligand. A decrease in the bound reporter signifies that one or more compounds in the library are competing for the same binding site. In the same analysis, the system can screen for the presence of the library compounds themselves bound to the protein, thus identifying the "hit" directly. frontiersin.org

These emerging MS techniques are highly valuable for identifying new ligands for receptors of interest, determining their binding affinities, and understanding whether they compete with known ligands, providing a rich stream of data for pharmacological research. mdpi.comfrontiersin.org

Step Description
1. Incubation The target protein/receptor is incubated with a reporter ligand and/or a library of test compounds. frontiersin.org
2. Separation Protein-ligand complexes are separated from unbound small molecules. Common methods include ultrafiltration, size exclusion chromatography (SEC), or magnetic bead-based affinity selection. frontiersin.orgnuvisan.com
3. Dissociation The bound ligands are released from the protein, typically by adding an organic solvent like acetonitrile or by changing the pH. researchgate.net
4. Analysis (LC-MS/MS) The released ligands are analyzed by Liquid Chromatography-Tandem Mass Spectrometry. The LC separates the compounds, and the MS detects and identifies them based on their unique mass-to-charge ratio and fragmentation pattern. frontiersin.org
5. Hit Identification Compounds from the library that are detected by the MS are identified as "hits" or binders to the target protein. In competitive assays, a reduction in the reporter ligand signal indicates the presence of a hit.

Future Directions and Emerging Research Paradigms

Comprehensive Mapping of Allosteric and Orthosteric Binding Sites

Metaphit (B1662239) is known to interact with multiple targets, including the PCP binding site within the ion channel of the NMDA receptor, sigma receptors, and the dopamine (B1211576) transporter. wikipedia.orgchemsrc.com The primary binding location on the NMDA receptor is considered an allosteric site, as it modulates the receptor's response to the primary agonist, glutamate (B1630785), which binds at the orthosteric site. quora.com A critical future direction is the high-resolution, comprehensive mapping of these binding sites.

Current knowledge is largely based on radioligand binding assays and functional studies. nih.gov Future research will necessitate the use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to visualize the precise covalent attachment points of Metaphit on the NMDA receptor and other targets. Such studies could reveal not only the primary interaction residues but also conformational changes induced by the irreversible binding, providing a static yet detailed snapshot of the inactivated state. This structural information is fundamental to understanding how Metaphit exerts its long-lasting antagonistic effects. nih.gov

Furthermore, exploring the allosteric network of the NMDA receptor is crucial. The binding of Metaphit at an internal site influences the orthosteric glutamate and glycine (B1666218) binding sites. quora.comnih.gov Motion correlation analysis and other computational approaches can predict how binding events at one site are dynamically communicated to others. nih.gov Validating these predictions experimentally will provide a more complete picture of the allosteric modulation network.

Table 1: Potential Targets for Metaphit Binding Site Mapping

Target Protein Known Binding Site Potential Mapping Techniques Research Goal
NMDA Receptor Phencyclidine (PCP) site (allosteric) Cryo-EM, X-ray Crystallography, Mass Spectrometry Determine precise covalent linkage and induced conformational changes.
Sigma-1 Receptor Unknown (competitive) Photoaffinity Labeling, Mass Spectrometry Identify the specific amino acid residues involved in the irreversible binding.
Sigma-2 Receptor Unknown (competitive) Photoaffinity Labeling, Mass Spectrometry Delineate the binding pocket and compare it to the Sigma-1 site.

| Dopamine Transporter (DAT) | Mazindol-labeled site | Site-directed Mutagenesis, Computational Docking | Characterize the interaction and its effect on dopamine uptake dynamics. |

Interrogation of Long-Term Molecular and Cellular Adaptations to Irreversible Receptor Modulation

The irreversible nature of Metaphit-induced receptor blockade provides a unique model for studying the long-term consequences of receptor hypofunction, which is relevant to several neuropsychiatric disorders. nih.gov When a receptor population is permanently inactivated, the cell initiates a cascade of compensatory adaptations. Future research must focus on dissecting these long-term molecular and cellular changes.

At the molecular level, this includes investigating changes in the expression levels of the targeted receptors and their subunits, alterations in the expression of interacting proteins and scaffolding molecules, and shifts in downstream signaling pathways. ki.se For instance, the persistent blockade of a subset of NMDA receptors might lead to an upregulation of receptor synthesis or trafficking to the membrane as the neuron attempts to restore homeostatic balance.

Cellular adaptations are equally important. These may involve changes in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory. dana.org Researchers can use electrophysiological techniques to study how neurons treated with Metaphit adapt their firing properties and synaptic strength over time. jneurosci.orgpnas.org Morphological changes, such as alterations in dendritic spine density or shape, could also be a consequence of long-term receptor inactivation and can be visualized using advanced imaging techniques.

Table 2: Potential Long-Term Adaptations for Investigation

Level of Adaptation Parameter to Measure Potential Technique(s)
Molecular Receptor subunit mRNA levels qPCR, RNA-Seq
Receptor protein expression Western Blot, ELISA
Signaling protein phosphorylation Phospho-proteomics
Cellular Synaptic plasticity (LTP/LTD) Electrophysiology (Field recordings, Patch-clamp)
Neuronal firing patterns Multi-electrode arrays

Development of Next-Generation Chemical Probes Based on Metaphit Scaffolds for Enhanced Mechanistic Dissection

While Metaphit is a powerful tool, there is significant potential to develop next-generation probes based on its chemical scaffold to overcome its limitations, such as its activity at multiple target sites. nih.govrsc.org Future chemical synthesis efforts could focus on creating analogues with enhanced selectivity for the NMDA receptor over sigma receptors or the dopamine transporter. This would allow for a more precise dissection of the physiological roles of the NMDA receptor's PCP site.

Another avenue of development is the creation of "clickable" Metaphit analogues or probes containing reporter tags (e.g., fluorophores or biotin). nih.gov A Metaphit derivative compatible with bioorthogonal chemistry would enable researchers to easily visualize, isolate, and identify the proteins to which it has covalently bound, confirming target engagement in complex biological systems like brain tissue. Fluorescently tagged Metaphit could be used for live-cell imaging to track the fate of inactivated receptors over time.

Furthermore, developing probes with different reactive groups could modulate the speed and conditions of the covalent binding, offering greater experimental control. Proteolysis targeting chimeras (PROTACs) represent another exciting frontier; a PROTAC could be designed with one end binding the NMDA receptor and the other recruiting the cellular machinery to degrade the entire receptor, offering a different mechanism of irreversible modulation. chemicalprobes.org

Table 3: Comparison of Metaphit and Potential Next-Generation Probes

Feature Metaphit Next-Generation Probe Advantage of New Probe
Selectivity Binds NMDA-PCP, Sigma, DAT sites High selectivity for NMDA-PCP site Reduces off-target effects, allowing for clearer interpretation.
Reporter None Covalently attached fluorophore or biotin Enables visualization, tracking, and pull-down experiments.
Reactivity Isothiocyanate group Photo-activatable group Provides spatiotemporal control over receptor inactivation.

| Mechanism | Irreversible antagonism | Targeted protein degradation (PROTAC) | Removes the entire receptor complex from the cell. |

Integration of "Omics" Data for Systems-Level Understanding of Compound Effects on Cellular Pathways

To fully comprehend the impact of a compound like Metaphit, a reductionist, single-pathway approach is insufficient. The integration of "omics" technologies offers a powerful, unbiased way to capture the global effects of irreversible receptor modulation at a systems level. nih.govresearchgate.net Future studies should employ a multi-omics approach to generate a comprehensive dataset of the molecular changes induced by Metaphit treatment over time.

Transcriptomics (RNA-Seq): This can reveal global changes in gene expression following Metaphit administration, identifying entire pathways and gene networks that are up- or down-regulated in response to long-term NMDA receptor blockade.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation), providing a direct look at the functional molecular machinery of the cell.

Metabolomics: This can uncover shifts in cellular metabolism that occur as a downstream consequence of altered neuronal signaling.

Genomics: While Metaphit does not alter the genome, genomic data can be used to understand how genetic variations might influence an individual's response to the compound.

Integrating these large datasets requires sophisticated bioinformatics and systems biology approaches. oup.comrothamsted.ac.uk The goal is to construct comprehensive models of the cellular response to Metaphit, identifying key nodes and pathways that could serve as novel targets for therapeutic intervention in conditions characterized by glutamatergic dysregulation.

Computational Modeling of Ligand-Receptor Dynamics and Binding Specificity

Computational modeling and simulation are becoming indispensable tools in pharmacology. For Metaphit, computational approaches can provide insights that are difficult or impossible to obtain through purely experimental means. Future research will increasingly rely on these methods to understand the intricacies of its interactions.

Molecular dynamics (MD) simulations can be used to model the process of Metaphit entering the NMDA receptor ion channel and binding to the PCP site. These simulations can reveal the dynamic conformational changes in the receptor that occur upon binding and help explain how this allosteric modulation affects the distant glutamate binding site.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to guide the design of the next-generation probes mentioned in section 7.3. By modeling how small changes to the Metaphit structure affect its binding affinity and selectivity for different targets, medicinal chemists can more rationally design new compounds with improved properties. Computational docking and free energy calculations can be used to screen virtual libraries of Metaphit analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov These in silico methods can accelerate the development of more precise tools for studying NMDA receptor pharmacology.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Metaphit methanesulfonate salt in laboratory settings?

Synthesis typically involves reacting Metaphit with methanesulfonic acid under controlled stoichiometric conditions. Characterization should include X-ray diffraction (XRD) for crystal structure determination, nuclear magnetic resonance (NMR) for molecular confirmation, and mass spectrometry (MS) for purity assessment. Thermal stability can be evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For reproducibility, document reaction parameters (temperature, solvent, pH) and validate crystal forms using standardized protocols .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

Use buffered solutions (e.g., PBS at pH 7.4) to simulate physiological environments. Solubility is quantified via high-performance liquid chromatography (HPLC) with UV detection, while stability studies employ accelerated degradation tests (e.g., exposure to heat, light, or oxidative agents). Monitor degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare against reference standards. Stability-indicating assays should comply with ICH guidelines for forced degradation .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

Solid-phase extraction (SPE) coupled with LC-MS/MS is recommended for high sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., Metaphit-d₃ methanesulfonate) minimize matrix effects. Validate the method for linearity, accuracy (recovery >90%), and precision (RSD <10%) across relevant concentration ranges. Include quality controls spiked into plasma or tissue homogenates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in in vitro vs. in vivo pharmacological activity data for this compound?

Discrepancies often arise from bioavailability differences or metabolite interference. Address this by:

  • Conducting pharmacokinetic (PK) studies to measure plasma/tissue concentrations.
  • Using isotopically labeled tracers to track metabolite formation.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cellular assays) .

Q. What statistical approaches are suitable for reconciling contradictory results in studies on this compound’s mechanism of action?

Perform a meta-analysis to aggregate data from independent studies. Use random-effects models to account for heterogeneity. Subgroup analyses can identify confounding variables (e.g., dosage, model systems). Assess publication bias via funnel plots and Egger’s test. For mechanistic contradictions, employ Bayesian network analysis to infer causal relationships between variables .

Q. How can batch-to-batch variability in this compound impact experimental reproducibility, and how is this mitigated?

Variability in salt content, residual solvents, or crystallinity can alter solubility and bioactivity. Mitigation strategies include:

  • Rigorous quality control (QC) using HPLC and XRD.
  • Standardizing synthesis protocols (e.g., solvent purity, crystallization rate).
  • Pre-screening batches in bioassays before large-scale experiments. Report batch-specific data (e.g., purity, salt stoichiometry) in publications to enhance transparency .

Q. What emerging applications of this compound warrant further investigation based on its physicochemical properties?

Its high solubility and thermal stability make it a candidate for:

  • Neurological probes : As a covalent modulator of ion channels in electrophysiological studies.
  • Drug delivery systems : Co-crystallization with APIs to enhance bioavailability.
  • Material science : Development of conductive charge-transfer complexes for biosensors (e.g., protonated crystalline forms) .

Methodological Best Practices

Q. What protocols ensure reliable detection of this compound’s oxidative byproducts in long-term studies?

Use derivatization agents (e.g., 2,4-dinitrophenylhydrazine) to stabilize reactive aldehydes. Quantify byproducts like malondialdehyde (MDA) via LC-MS/MS with multiple reaction monitoring (MRM). Include antioxidant stabilizers (e.g., butylated hydroxytoluene) in storage buffers to prevent artifactual oxidation .

Q. How should researchers document and archive raw data for studies involving this compound?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw spectra (NMR, MS) in repositories like Zenodo.
  • Annotate experimental metadata (e.g., instrument settings, calibration dates).
  • Use electronic lab notebooks (ELNs) with version control for protocols. Reference archived data using DOIs in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metaphit methanesulfonate salt
Reactant of Route 2
Reactant of Route 2
Metaphit methanesulfonate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.